![molecular formula C23H34N2O7 B1679270 Remogliflozin CAS No. 329045-45-6](/img/structure/B1679270.png)
Remogliflozin
説明
Remogliflozin is a potent and selective inhibitor of the sodium-glucose transport proteins (SGLT2), which are responsible for glucose reabsorption in the kidney . It is used in the treatment of type 2 diabetes mellitus .
Synthesis Analysis
Remogliflozin etabonate is synthesized through an improved process that involves the formation of isopropyl alcohol solvate of remogliflozin etabonate . This process is efficient and scalable to industrial scale .
Molecular Structure Analysis
Remogliflozin has a molecular formula of C23H34N2O7 . It is a benzylpyrazole glucoside .
Chemical Reactions Analysis
Remogliflozin etabonate is an inactive prodrug that is converted to its active form, remogliflozin, upon administration and absorption . It is highly susceptible to acid, base hydrolysis, and oxidative stress degradation .
Physical And Chemical Properties Analysis
Remogliflozin has a molecular weight of 450.53 . It is studied with the help of UV-visible spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Hyphenated techniques like Liquid Chromatography- Mass Spectroscopy (LC-MS/MS) .
科学的研究の応用
Treatment of Type 2 Diabetes Mellitus
Remogliflozin is a Sodium Glucose Co-Transporter 2 inhibitor (SGLT2 inhibitor) that has emerged as an important class of oral drugs for the treatment of type 2 diabetes mellitus . It works by enhancing urinary glucose excretion to reduce blood glucose levels . It is especially effective in patients with hypertension and high risk of hypoglycemia .
Cardiovascular and Renal Benefits
SGLT2 inhibitors like Remogliflozin are known to improve renal function and reduce cardiovascular risks . They are recommended as an important alternative or add-on drug when metformin therapy fails in the management of type 2 diabetes mellitus .
Weight and Blood Pressure Reduction
In addition to their primary function, SGLT2 inhibitors have the additional advantages of weight and blood pressure reduction . This makes them particularly beneficial for patients with co-morbid conditions like obesity and hypertension .
Cost-Effective Treatment Option
Remogliflozin has been priced substantially lower than other SGLT-2 inhibitors, making it a cost-effective treatment option, especially in developing countries like India where out-of-pocket expenses for drug acquisition matter significantly for the general population .
Quantitative Analysis in Pharmaceutical Formulations
Remogliflozin is often used in combination with other antidiabetic drugs in pharmaceutical formulations . A fast RP-HPLC method has been developed for the simultaneous measurement of two antidiabetic formulations (vildagliptin + remogliflozin and teneligliptin + remogliflozin) under identical experimental conditions .
Ecofriendly Spectrophotometric Methods
Ecofriendly processed spectrophotometric methods have been validated for the concurrent quantification of remogliflozin and vildagliptin from formulations using water as a dilution solvent . This contributes to the development of more sustainable practices in pharmaceutical analysis .
特性
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[5-methyl-1-propan-2-yl-4-[(4-propan-2-yloxyphenyl)methyl]pyrazol-3-yl]oxyoxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O7/c1-12(2)25-14(5)17(10-15-6-8-16(9-7-15)30-13(3)4)22(24-25)32-23-21(29)20(28)19(27)18(11-26)31-23/h6-9,12-13,18-21,23,26-29H,10-11H2,1-5H3/t18-,19-,20+,21-,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSINGUMRKGRYJP-VZWAGXQNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)OC2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(C=C3)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C(C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(C=C3)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30186563 | |
Record name | Remogliflozin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30186563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Remogliflozin | |
CAS RN |
329045-45-6 | |
Record name | Remogliflozin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0329045456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Remogliflozin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30186563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | REMOGLIFLOZIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13ZPK7A4MJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。